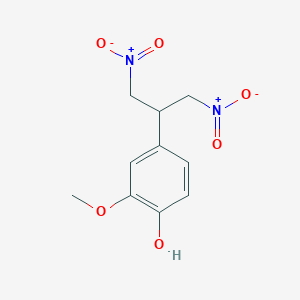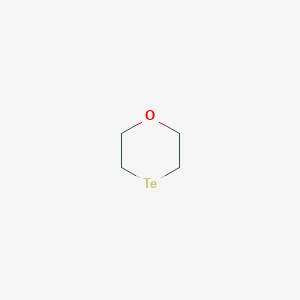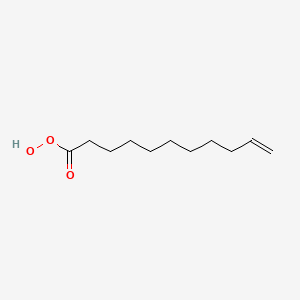
Undec-10-eneperoxoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undec-10-eneperoxoic acid is an organic compound that features a peroxo group attached to an undec-10-ene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undec-10-eneperoxoic acid typically involves the peroxidation of undec-10-enoic acid. One common method is the reaction of undec-10-enoic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the peroxo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale peroxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Undec-10-eneperoxoic acid undergoes several types of chemical reactions, including:
Oxidation: The peroxo group can participate in oxidation reactions, converting various substrates into their oxidized forms.
Reduction: Although less common, the peroxo group can be reduced under specific conditions.
Substitution: The peroxo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and organic peroxides. Conditions often involve mild temperatures and acidic or basic environments.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the peroxo group in the presence of catalysts like sulfuric acid or phosphoric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or alcohols, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
Undec-10-eneperoxoic acid has several scientific research applications, including:
Chemistry: Used as an oxidizing agent in organic synthesis to introduce peroxo groups into molecules.
Biology: Studied for its potential antimicrobial properties due to the reactive nature of the peroxo group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and other materials that require peroxo functionalities.
Mécanisme D'action
The mechanism of action of undec-10-eneperoxoic acid involves the generation of reactive oxygen species (ROS) from the peroxo group. These ROS can interact with various molecular targets, leading to oxidation of substrates. The pathways involved include the formation of free radicals and subsequent reactions with organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undec-10-enoic acid: The parent compound, which lacks the peroxo group.
Undec-10-enyl undec-10-enoate: A related ester compound used in organic synthesis.
10-Undecenoic acid-based triazoles: Compounds derived from undec-10-enoic acid with triazole functionalities.
Uniqueness
Undec-10-eneperoxoic acid is unique due to the presence of the peroxo group, which imparts distinct reactivity and potential applications. This differentiates it from similar compounds that lack the peroxo functionality and thus have different chemical properties and uses.
Propriétés
Numéro CAS |
5796-88-3 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
undec-10-eneperoxoic acid |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-9-10-11(12)14-13/h2,13H,1,3-10H2 |
Clé InChI |
DOSMZFIZOJNVQD-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


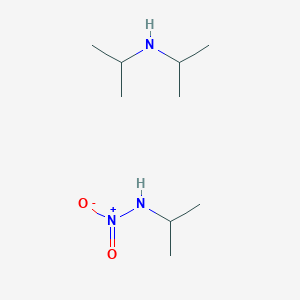
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
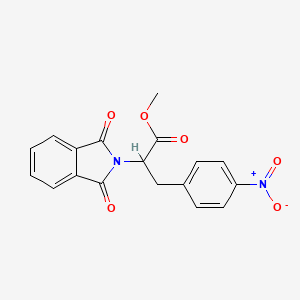
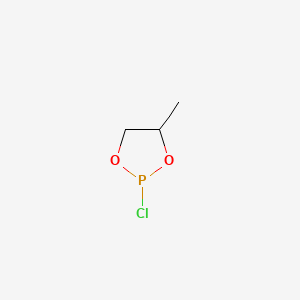
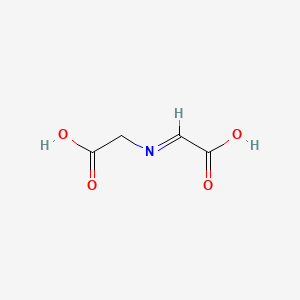
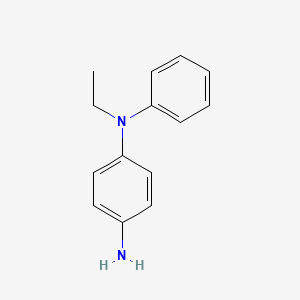

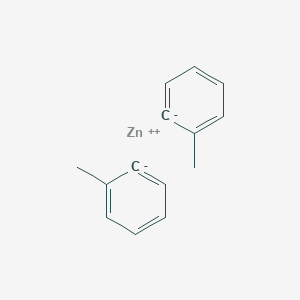
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
